3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features an amino group, a chloro-fluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenylpropanoic acids.
Scientific Research Applications
Chemistry
In chemistry, 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino and aromatic groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, facilitating binding to specific sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride
- 3-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride
- 3-Amino-3-(2-bromophenyl)propanoic acid hydrochloride
Uniqueness
Compared to similar compounds, 3-Amino-3-(2-chloro-6-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This dual substitution can enhance its reactivity and binding affinity in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-3-(2-chloro-6-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJDBDAIAHJTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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